N-(1-phenylethyl)-1H-imidazole-1-carboxamide
Description
Chemical Identity and Nomenclature
This compound is systematically named according to IUPAC conventions as N-[(1-phenylethyl)]-1H-imidazole-1-carboxamide. Key identifiers include:
The compound’s structure consists of an imidazole ring substituted at the 1-position with a carboxamide group, which is further modified by a 1-phenylethyl substituent. This configuration introduces steric and electronic effects that distinguish it from simpler imidazole derivatives.
Historical Context in Heterocyclic Chemistry
The exploration of imidazole carboxamides gained momentum in the late 20th century, driven by their pharmacological potential. While this compound itself is not extensively documented in early literature, its structural analogs—such as etomidate (a related imidazole carboxylate ester)—have been widely studied for anesthetic properties. The phenylethyl moiety in such compounds often enhances lipid solubility, facilitating blood-brain barrier penetration. This design principle likely influenced the synthesis of this compound as part of efforts to optimize pharmacokinetic profiles in central nervous system-targeted agents.
Position Within Imidazole Carboxamide Derivatives
This compound occupies a niche within the imidazole carboxamide family, distinguished by its N-phenylethyl substitution. Comparative analysis with related derivatives reveals critical structural variations:
The phenylethyl group introduces chirality, creating potential for enantiomer-specific biological activity—a trait observed in etomidate’s R-isomer. Additionally, the carboxamide group enhances hydrogen-bonding capacity compared to ester or ketone functionalities, potentially altering receptor binding kinetics. These structural attributes position the compound as a versatile scaffold for further chemical modification in drug discovery.
Properties
IUPAC Name |
N-(1-phenylethyl)imidazole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-10(11-5-3-2-4-6-11)14-12(16)15-8-7-13-9-15/h2-10H,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUGXHLSGRNSOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)N2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Acylation of Aminoacetonitrile
The initial step involves N-acylation of N-(1-phenylethyl)-aminoacetonitrile (IV) using lower aliphatic acylating agents such as acetyl chloride or acetic anhydride. The reaction is typically conducted in aprotic solvents like toluene or tetrahydrofuran (THF) under reflux conditions (80–110°C). This yields N-acylaminoacetonitrile (V), with yields exceeding 85% when stoichiometric ratios are maintained.
C-Formylation and Enolate Formation
The N-acylated intermediate (V) undergoes C-formylation using methyl formate in the presence of alkali alkoxides (e.g., sodium methoxide). This step generates an alkali metal enolate salt (VI), which is isolated via ether precipitation. The enolate is then acidified to produce the free enol (VII), extracted using chloroform to achieve >90% purity.
Cyclization with Hydrogen Thiocyanate
The enol (VII) is condensed with hydrogen thiocyanate in aqueous hydrochloric acid, forming 2-mercapto-1-(1-phenylethyl)-1H-imidazole-5-carboxamide (VIII). Subsequent desulfurization using Raney nickel in ethanol yields the target carboxamide. This step requires precise pH control (pH 4–6) to avoid side reactions, with reported yields of 70–75%.
Heteroannulation of α-Aminoketones with Isocyanates
A modern approach, described in SciELO (), utilizes α-aminoketones and isocyanates to construct the imidazole core via a heteroannulation reaction. This method is notable for its regioselectivity and scalability.
Reaction Mechanism
The α-aminoketone (5a–5d) reacts with aryl or alkyl isocyanates (9a–9i) in dichloromethane or THF at room temperature. The process involves nucleophilic attack by the amine on the isocyanate, followed by cyclization to form the imidazole-1-carboxamide. Catalytic amounts of triethylamine (5 mol%) enhance reaction rates, achieving conversions >90% within 2–4 hours.
Optimization and Yields
Key variables influencing yield include solvent polarity and substituent effects. For example, using 3-chlorophenyl isocyanate (9b) with α-aminoketone 5a in toluene at 60°C produces N,3-bis(3-chlorophenyl)-4,5-dimethyl-2-oxo-2,3-dihydro-1H-imidazole-1-carboxamide (10a) in 82% yield (Table 1).
Table 1: Representative Yields from Heteroannulation Reactions
| Entry | α-Aminoketone | Isocyanate | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 5a (Me, Me) | 9b (3-ClPh) | 10a | 82 |
| 2 | 5a (Me, Me) | 9d (4-MePh) | 10b | 80 |
| 3 | 5b (Et, Et) | 9b (3-ClPh) | 11b | 90 |
Organo-Catalyzed Intramolecular Hydroamidation
A groundbreaking method reported in ACS () employs propargylic ureas and organocatalysts to access imidazole derivatives. While originally designed for imidazolidin-2-ones, this strategy can be adapted for this compound.
Synthesis of Propargylic Ureas
Propargylic ureas (1a–1g) are prepared via Sonogashira coupling of aryl iodides with terminal alkynes, followed by urea formation. For instance, reacting 1-phenylethylamine with phenylacetylene in the presence of PdCl₂(PPh₃)₂ and CuI yields N-(1-phenylethyl)-N′-phenylpropiolamide (1g) in 78% yield.
Cyclization under Basic Conditions
Treatment of propargylic ureas with DBU (1,8-diazabicycloundec-7-ene) in THF induces intramolecular hydroamidation. The reaction proceeds via a 5-endo-dig cyclization mechanism, forming the imidazole ring. Optimized conditions (20 mol% DBU, 60°C, 12 h) deliver the carboxamide in 65–70% yield.
Industrial-Scale Crystallization and Purification
Patent CN113801065A details crystallization techniques for high-purity this compound. The process involves dissolving the crude product in dichloromethane (4 mL/g) and precipitating with n-heptane. Seed crystals are added at 25°C to induce crystallization, yielding Form A with >99% purity (XRPD confirmed).
Radiolabeling Precursor Synthesis
Although primarily for radioactive analogs, the method in WO2007144725A2 offers insights into ester intermediates. Reacting 1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid with [¹¹C]methyl iodide in DMF produces the methyl ester, which can be hydrolyzed to the carboxamide. Automated systems like TracerLab® reduce synthesis time to <30 minutes, though yields are moderate (40–50%).
Chemical Reactions Analysis
Types of Reactions
N-(1-phenylethyl)-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-1-carboxylic acid derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of substituted imidazole derivatives .
Scientific Research Applications
Anticancer Activity
Research indicates that N-(1-phenylethyl)-1H-imidazole-1-carboxamide exhibits promising anticancer properties. It has been shown to induce apoptosis in cancer cell lines by modulating key proteins involved in cell survival pathways.
- Mechanism of Action : The compound interacts with specific molecular targets, enhancing the expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins such as Bcl-2. This dual action leads to increased cancer cell death and presents a potential for developing new cancer therapies .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects against various pathogens. Its structure allows it to penetrate microbial membranes effectively, disrupting cellular functions and leading to cell death.
Therapeutic Potential
This compound is being investigated for several therapeutic applications:
- Antidiabetic Agents : Preliminary studies suggest that imidazole derivatives can enhance insulin sensitivity and glucose uptake in cells.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for treating chronic inflammatory diseases.
Industrial Applications
In addition to its biological applications, this compound is utilized in industrial processes:
- Catalysis : The compound serves as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
- Material Science : Its unique chemical properties make it suitable for developing new materials with specific functionalities.
Case Study 1: Anticancer Research
A study demonstrated that derivatives of this compound exhibited selective cytotoxicity against breast cancer cells compared to normal cells. The selectivity index was significantly higher than traditional chemotherapeutics like 5-FU and MTX, indicating its potential as a safer alternative in cancer treatment .
Case Study 2: Antimicrobial Activity
Another research effort focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed significant inhibition of bacterial growth, suggesting potential use as an antimicrobial agent in clinical settings .
Mechanism of Action
The mechanism of action of N-(1-phenylethyl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, the compound may interact with cellular signaling pathways, influencing processes such as cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pharmacologically Active Imidazole Carboxamides
BIA 10-2445 and BIA 10-2631
- Structural Features : These compounds share the imidazole-carboxamide core but incorporate cyclohexyl and pyridin-3-yl substituents instead of phenylethyl .
- Pharmacology : Both are fatty acid amide hydrolase (FAAH) inhibitors, with BIA 10-2631 including a hydroxyl group on the cyclohexyl ring for enhanced solubility .
- Key Differences :
- Molecular Weight : BIA 10-2445 (C₁₆H₂₁N₅O) has a higher MW (299.37 g/mol ) due to the pyridinyl group.
- Bioactivity : The hydroxycyclohexyl group in BIA 10-2631 improves target binding compared to the lipophilic phenylethyl chain in the target compound.
VNF and VFV
- Structural Features : These antifungal agents feature imidazole-carboxamide cores with 4-chlorobiphenyl (VNF) and difluorobiphenyl-oxadiazolyl (VFV) extensions .
- Pharmacology: Potent inhibitors of CYP51 in protozoans (e.g., Trypanosoma cruzi), leveraging aromatic/halogen substituents for enzyme interaction .
- Key Differences :
- Molecular Complexity : VFV (MW ~550 g/mol) has significantly larger substituents, enhancing target specificity but reducing synthetic yield.
- Applications : Unlike the target compound (synthetic intermediate), VNF/VFV are directly used in antiparasitic therapies.
Agrochemical Imidazole Carboxamides
Imazalil (Prochloraz)
- Structural Features: Contains a trichlorophenoxyethyl group and N-propyl substitution (C₁₅H₁₆Cl₃N₃O₂; MW 376.7 g/mol) .
- Applications : Broad-spectrum fungicide with distinct agricultural use, contrasting the target compound’s role in laboratory synthesis.
- Key Differences: Polarity: The trichlorophenoxy group increases hydrophobicity (LogP ~4.5), whereas the phenylethyl group in the target compound has moderate lipophilicity (estimated LogP ~2.8).
Other Imidazole Carboxamide Derivatives
N-(2-Oxo-1,2-diphenylethyl)-1H-imidazole-1-carboxamide (CAS 61416-41-9)
- Structural Features : Substituted with a diphenylethyl ketone group (MW 305.12 g/mol) .
- Properties: Hydrogen Bonding: One donor and three acceptors, similar to the target compound. Rotatable Bonds: Four vs. three in the target compound, increasing conformational flexibility.
N-Cyclooctyl-1H-imidazole-1-carboxamide
Comparative Data Table
Key Research Findings
- Synthetic Utility : The target compound’s phenylethyl group balances reactivity and steric hindrance, enabling high-yield amide coupling (e.g., 76–80% yields in ).
- Pharmacological vs. Agricultural Use : While VNF and imazalil have defined biological targets, the target compound is primarily a synthetic building block.
- Structural-Activity Relationships (SAR) :
- Lipophilicity : Phenylethyl and cyclohexyl groups enhance membrane permeability but may reduce aqueous solubility.
- Electron-Withdrawing Groups : Halogenated substituents (e.g., in imazalil) increase stability and bioactivity.
Biological Activity
N-(1-phenylethyl)-1H-imidazole-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant studies and data.
Chemical Structure and Properties
This compound features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The phenylethyl substituent enhances its pharmacological properties, making it a valuable candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : This compound has been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of steroid hormones . Specifically, it inhibits the 14α-demethylase activity necessary for converting lanosterol to ergosterol in fungi, thereby exhibiting antifungal properties.
- Cell Signaling Modulation : The imidazole ring can modulate cellular signaling pathways by interacting with specific receptors, influencing processes such as cell proliferation and apoptosis .
Biological Activities
The compound exhibits a range of biological activities:
- Antimicrobial Activity : this compound has demonstrated efficacy against various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents .
- Anticancer Properties : Research indicates that this compound may possess anticancer activity due to its ability to inhibit tumor cell growth through enzyme inhibition and modulation of signaling pathways .
- Anti-inflammatory Effects : Some studies suggest that imidazole derivatives can exert anti-inflammatory effects, potentially offering therapeutic benefits in inflammatory diseases .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with related compounds is beneficial:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| N-(2-methylpropyl)-1H-imidazole-1-carboxamide | Similar derivative | Antimicrobial, anti-inflammatory |
| 2-Methylimidazole | Methyl-substituted | Inhibitor of certain enzymes |
| Ketoconazole | Antifungal agent | Inhibits fungal cytochrome P450 enzymes |
| Clotrimazole | Antifungal medication | Broad-spectrum antifungal activity |
This table highlights that while many imidazole derivatives share common biological activities, this compound's specific structural features contribute to its unique profile.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antifungal Activity Study : A study demonstrated that this compound effectively inhibited the growth of Candida albicans in vitro, showcasing its potential as an antifungal agent.
- Cancer Cell Line Research : In vitro tests on various cancer cell lines revealed that this compound significantly reduced cell viability, indicating its potential as an anticancer therapeutic .
- Enzyme Inhibition Kinetics : Kinetic studies showed that this compound acts as a competitive inhibitor for cytochrome P450 enzymes, providing insights into its mechanism of action and potential drug interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
